3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride
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Overview
Description
3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-fluorophenyl group and the methyl group on the azetidine ring imparts unique chemical and physical properties to this compound. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Mechanism of Action
Target of Action
Compounds like “3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s function. This can lead to a variety of effects, depending on the role of the target in the body .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that promotes the body’s natural healing processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific compound and its mode of action. These effects can range from the death of harmful cells to the reduction of inflammation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where the 4-fluorobenzylamine is reacted with a methyl-substituted azetidine derivative in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.
Reduction: Formation of amine or alkane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-methylazetidine
- 3-(4-Fluorophenyl)-3-ethylazetidine
- 3-(4-Chlorophenyl)-3-methylazetidine
Uniqueness
3-(4-Fluorophenyl)-3-methylazetidine;hydrochloride is unique due to the presence of both the 4-fluorophenyl and methyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where specific reactivity and stability are required.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYPEXAVQHGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411263-25-5 |
Source
|
Record name | 3-(4-fluorophenyl)-3-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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